![molecular formula C20H14ClIN2O6 B4614876 4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614876.png)

4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one

Vue d'ensemble

Description

The compound of interest falls within a category of organic compounds that have been extensively studied for their diverse chemical reactions and properties, including their synthesis and structural analysis. Research in this area often focuses on Schiff bases and their derivatives due to their potential applications in various fields such as catalysis, polymer science, and materials science.

Synthesis Analysis

Synthesis of similar compounds typically involves condensation reactions, where specific conditions and catalysts may be employed to achieve desired structural features. For example, the synthesis of Schiff bases and their derivatives often includes reactions between amines and aldehydes or ketones under controlled conditions (S. M. Somagond et al., 2018).

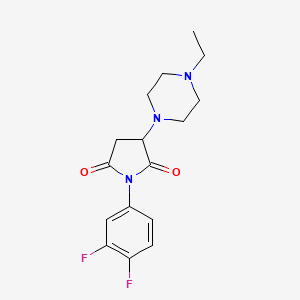

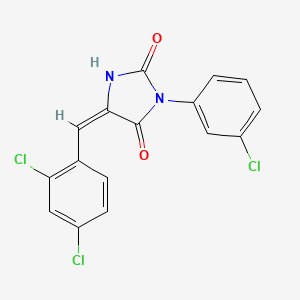

Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed using X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations. These techniques provide detailed insights into the compound's crystalline structure, molecular geometry, and electronic properties (S. M. Somagond et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include cyclization, nitration, and substitution reactions, which significantly impact their chemical properties. These reactions are influenced by the compound's structure, particularly the presence of functional groups that dictate reactivity and interaction with other molecules (D. Johnston et al., 1987).

Applications De Recherche Scientifique

Synthetic Chemistry Applications

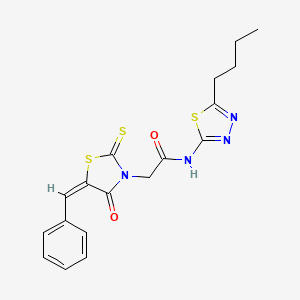

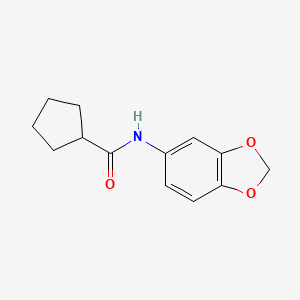

In the realm of synthetic chemistry, this compound is instrumental in the creation of novel heterocyclic structures. For instance, research has demonstrated its role in the synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions, which are valuable for their antibacterial and antifungal properties (V. Vo, 2020). Additionally, the compound has been utilized in generating new 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds, exhibiting significant anticancer activities against various human cancer cell lines, highlighting its potential in medicinal chemistry (Biointerface Research in Applied Chemistry, 2020).

Materials Science Applications

In materials science, derivatives of this compound have been explored for their corrosion inhibition properties, offering protection for metals in aggressive environments. A study highlighted the effectiveness of similar Schiff base compounds in inhibiting corrosion of mild steel in hydrochloric acid solution, which is crucial for extending the lifespan of metal structures (Ghulamullah Khan et al., 2017). This showcases the compound's versatility in contributing to the development of corrosion-resistant materials.

Pharmacological Applications

From a pharmacological perspective, the structure of this compound facilitates the design of molecules with potential therapeutic benefits. Synthesis and biological evaluation studies of 4-thiazolidinone derivatives, for instance, indicate their promise as antitubercular and antimicrobial agents, which is essential for addressing resistant strains of tuberculosis and other microbial infections (Pushkal Samadhiya et al., 2014).

Propriétés

IUPAC Name |

(4Z)-2-(2-chloro-4-nitrophenyl)-4-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClIN2O6/c1-3-6-29-18-15(22)7-11(9-17(18)28-2)8-16-20(25)30-19(23-16)13-5-4-12(24(26)27)10-14(13)21/h3-5,7-10H,1,6H2,2H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXKNKHHUZAVAD-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)I)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)I)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClIN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614793.png)

![N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4614794.png)

![1-butyl-5-oxo-N-{4-[(4-pyridinylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4614797.png)

![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4614803.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4614840.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4614845.png)

![3-[(4-bromobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614846.png)

![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)

![11-{4-[(2-fluorobenzyl)oxy]phenyl}-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B4614871.png)